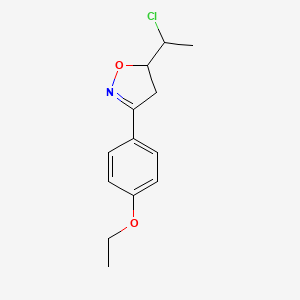
5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that has shown potential in scientific research applications. It is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole and its derivatives have been studied for their antimicrobial properties. Research has shown that some compounds in this chemical class possess good or moderate activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Coordination Chemistry and Catalysis
This compound and its derivatives are explored in coordination chemistry, particularly as ligands in transition metal-catalyzed reactions. The versatility in ligand design and the proximity of chiral centers to the donor atoms make these compounds useful in asymmetric syntheses (Gómez et al., 1999).
Cytotoxicity and Potential Medical Applications
Studies involving the synthesis and characterization of coordination compounds using oxazole derivatives have also been conducted. These compounds have been evaluated for cytotoxicity against various cell types, indicating potential applications in medicine, such as in cancer research (Alexandru et al., 2013).
Molecular Electronics and Photonics
Research into oxazole derivatives has implications for molecular electronics and photonics. The ligand-assisted luminescent properties of certain derivatives, when combined with metals like Pd(II), could lead to applications in designing new luminescent materials (Alexandru et al., 2013).
Corrosion Inhibition
Oxazole derivatives have been evaluated for their potential as corrosion inhibitors, particularly for metals like mild steel in acidic environments. The effectiveness of these compounds in reducing corrosion rates highlights their application in industrial corrosion protection (Rahmani et al., 2018).
Neuropharmacology
Some oxazole derivatives have been synthesized and evaluated for neuropharmacological activities, particularly as antidepressant and anti-anxiety agents. Their mechanisms of action, often involving monoamine oxidase inhibition, underline their potential in treating mental health disorders (Kumar, 2013).
Eigenschaften
IUPAC Name |
5-(1-chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-16-11-6-4-10(5-7-11)12-8-13(9(2)14)17-15-12/h4-7,9,13H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCJQDHHOICXIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(C2)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-3-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2374552.png)




![2,5-dichloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2374558.png)


![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride](/img/structure/B2374561.png)

![4-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2374567.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374568.png)

![8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374572.png)